molecular formula C18H20N4O2 B7824116 1,4-Bis(4-aminobenzoyl)piperazine CAS No. 55973-70-1

1,4-Bis(4-aminobenzoyl)piperazine

Cat. No.: B7824116
CAS No.: 55973-70-1
M. Wt: 324.4 g/mol
InChI Key: VZMALRANZODVRJ-UHFFFAOYSA-N
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Description

1,4-Bis(4-aminobenzoyl)piperazine is an organic compound with the molecular formula C18H20N4O2 It features a piperazine ring substituted at the 1 and 4 positions with 4-aminobenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(4-aminobenzoyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 4-nitrobenzoyl chloride, followed by reduction of the nitro groups to amino groups. The reaction typically proceeds as follows:

  • Step 1: Acylation

      Reactants: Piperazine, 4-nitrobenzoyl chloride

      Conditions: Anhydrous conditions, presence of a base such as triethylamine

      Product: 1,4-Bis(4-nitrobenzoyl)piperazine

  • Step 2: Reduction

      Reactants: 1,4-Bis(4-nitrobenzoyl)piperazine, reducing agent (e.g., hydrogen gas with a palladium catalyst)

      Conditions: Hydrogenation conditions

      Product: this compound

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-aminobenzoyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as nitric acid.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Nitric acid, sulfuric acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Various electrophiles (e.g., alkyl halides, acyl chlorides)

Major Products Formed

    Oxidation: 1,4-Bis(4-nitrobenzoyl)piperazine

    Reduction: this compound

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

1,4-Bis(4-aminobenzoyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is employed in the development of advanced materials, including polymers and resins with specific properties.

    Biological Research: It serves as a precursor for the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.

    Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1,4-Bis(4-aminobenzoyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring and amino groups can form hydrogen bonds and other interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(4-nitrobenzoyl)piperazine
  • 1,4-Bis(4-methoxybenzoyl)piperazine
  • 1,4-Bis(4-chlorobenzoyl)piperazine

Uniqueness

1,4-Bis(4-aminobenzoyl)piperazine is unique due to the presence of amino groups, which provide versatility in chemical reactions and potential biological activity. The compound’s structure allows for various modifications, making it a valuable intermediate in the synthesis of diverse chemical entities.

Properties

IUPAC Name

[4-(4-aminobenzoyl)piperazin-1-yl]-(4-aminophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c19-15-5-1-13(2-6-15)17(23)21-9-11-22(12-10-21)18(24)14-3-7-16(20)8-4-14/h1-8H,9-12,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMALRANZODVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)N)C(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50204551
Record name 1,4-Bis(4-aminobenzoyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55973-70-1
Record name 1,1′-(1,4-Piperazinediyl)bis[1-(4-aminophenyl)methanone]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55973-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Bis(4-aminobenzoyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055973701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Bis(4-aminobenzoyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-bis(4-aminobenzoyl)piperazine
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